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Compound of Interest

Compound Name: 1-Chloro-4-phenyl-3-buten-2-one

Cat. No.: B8616359

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for a series of
chalcone derivatives, which are structurally related to 1-Chloro-4-phenyl-3-buten-2-one.
Chalcones, characterized by an a,3-unsaturated ketone system linking two aromatic rings, are
versatile scaffolds in medicinal chemistry. Understanding their solid-state conformation and
crystal packing is crucial for structure-based drug design. This guide summarizes key
crystallographic parameters and experimental protocols from recent studies on various
substituted chalcones.

Data Presentation: Crystallographic Parameters of
Chalcone Derivatives

The following table summarizes the crystallographic data for a selection of chalcone
derivatives, offering a quantitative comparison of their crystal structures. These compounds,
while not direct derivatives of 1-Chloro-4-phenyl-3-buten-2-one, share the core chalcone
framework and provide valuable insights into the structural effects of various substituents.
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Experimental Protocols

The synthesis and crystallization of these chalcone derivatives generally follow established
methodologies, primarily the Claisen-Schmidt condensation.

General Synthesis of Halogen-Substituted Chalcones|[3]

A common method for synthesizing chalcones is the Claisen-Schmidt condensation. In a typical
procedure, equimolar amounts of a substituted acetophenone and a substituted benzaldehyde
are dissolved in a suitable solvent such as methanol. A catalytic amount of a base, like sodium
hydroxide, is then added to the solution. The reaction mixture is stirred at room temperature for
a specified period, during which the product often precipitates out. The solid product is then
collected by filtration, washed, and recrystallized from an appropriate solvent to yield pure
crystals suitable for X-ray diffraction.

Synthesis of Chalcone Epoxides|[1]
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The synthesis of chalcone epoxides involves the epoxidation of the a,3-double bond of a parent
chalcone. This can be achieved using various epoxidizing agents. The resulting diastereomeric
epoxides can then be separated and crystallized for structural analysis.

Single Crystal X-ray Diffraction Analysis

For all the compounds listed, single crystals were mounted on a diffractometer equipped with a
suitable X-ray source (e.g., MoKa radiation). The diffraction data was collected at a controlled
temperature. The crystal structures were solved using direct methods and refined by full-matrix
least-squares on F2. The positions of hydrogen atoms are typically determined from difference
Fourier maps or placed at calculated positions.

Visualizations
Experimental Workflow for Chalcone Synthesis and
Crystallographic Analysis

The following diagram illustrates a typical workflow for the synthesis and structural elucidation
of chalcone derivatives.
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Caption: Workflow for chalcone synthesis and X-ray analysis.
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Logical Relationship of Structural Features in Chalcones

The molecular geometry and crystal packing of chalcones are influenced by the interplay of
various structural features.
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Caption: Factors influencing chalcone crystal structure.

Conclusion

The X-ray crystallographic data presented in this guide reveal the structural diversity within the
chalcone family. The variations in crystal systems, space groups, and unit cell parameters are
directly influenced by the nature and position of substituents on the phenyl rings. For instance,
the planarity of the molecule can be significantly affected by bulky substituents, which in turn
influences the crystal packing through altered intermolecular interactions.[3] This comparative
analysis underscores the importance of single-crystal X-ray diffraction in understanding the
structure-property relationships of these medicinally important compounds, providing a valuable
resource for researchers in the field of drug design and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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